2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide” is a chemical compound synthesized by combining 2-chloroacetamide and 2,4-dichlorobenzyl alcohol. It has a molecular formula of C10H10Cl3NO and an average mass of 266.552 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with chloromethylthiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure .Scientific Research Applications
Comparative Metabolism in Herbicides
Studies have identified 2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide as a metabolite in the metabolic pathways of certain chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are utilized in agricultural crop production and are noted for their carcinogenic potential in animal models, leading to tumors in various organs. The metabolic activation pathway involves the formation of DNA-reactive dialkylbenzoquinone imine, with this compound playing a crucial role as an intermediate. This pathway is significant for understanding the bioactivation and potential environmental and health impacts of these herbicides (Coleman et al., 2000).
Environmental Persistence and Detection
Research focusing on the environmental presence and behavior of chloroacetamide herbicides, including compounds structurally related to this compound, highlights their widespread detection in water systems following agricultural application. For instance, acetochlor, a related compound, was detected in significant percentages of rain and stream samples in the midwestern United States, showcasing the environmental mobility and persistence of such chemicals. This data emphasizes the need for monitoring and understanding the environmental fate of these compounds to mitigate potential ecological and health risks (Kolpin et al., 1996).
Potential Therapeutic Applications
A novel study on a structurally similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, revealed promising antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro, indicating potential therapeutic applications. The study showed significant decreases in viral load and increased survival rates in treated mice, suggesting that derivatives of this compound might have utility in developing treatments for viral infections (Ghosh et al., 2008).
Anaerobic Biodegradation
Investigations into the anaerobic degradation of acetochlor, a compound related to this compound, have identified a key deethoxymethylation step, leading to the formation of metabolites that suggest a potential for bioremediation. The study utilized acclimated sludge capable of degrading chloroacetamide herbicides, providing insights into the anaerobic biodegradation pathways and highlighting the roles of specific microbial genera in this process. This research is crucial for the development of bioremediation strategies for the removal of chloroacetamide herbicides from contaminated environments (Liu et al., 2020).
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
More research is needed to elucidate the specific pathways and downstream effects of this compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)5-9(7)13/h1-2,5H,3-4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSGBWDNNYGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368437 | |
Record name | 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-22-6 | |
Record name | 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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